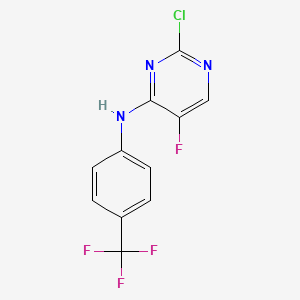

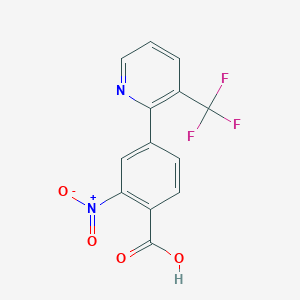

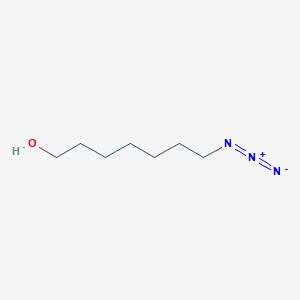

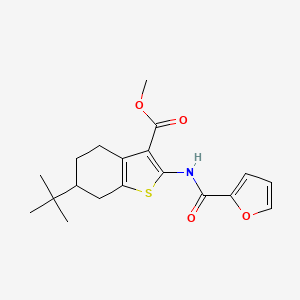

![molecular formula C11H5Cl2F4N3 B3145499 4-嘧啶胺,2-氯-N-[4-氯-3-(三氟甲基)苯基]-5-氟- CAS No. 575473-54-0](/img/structure/B3145499.png)

4-嘧啶胺,2-氯-N-[4-氯-3-(三氟甲基)苯基]-5-氟-

描述

This compound is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action . Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .

Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . The synthesis of these compounds was achieved through aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve aromatic nucleophilic substitution of halogen pyrimidines or substituted heterocycles having an alkylsulfonyl group with anilines . The substituents had a significant impact on the course and efficiency of the reaction .科学研究应用

药学应用

嘧啶衍生物,包括 4-嘧啶胺,已显示出作为激酶抑制剂的巨大潜力,尤其是在设计 p38α MAP 激酶抑制剂方面。这些化合物是选择性抑制剂,负责减少促炎细胞因子的释放。这些抑制剂的设计和合成已得到彻底审查,强调了 p38 与小有机配体复合的晶体结构对于开发更有效和更具选择性的抑制剂的重要性 (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

氟化学在癌症治疗中的应用

氟化嘧啶,特别是 5-氟尿嘧啶 (5-FU),已成为癌症治疗的基石。每年使用氟化嘧啶治疗超过 200 万癌症患者,突出了它们的关键作用。Gmeiner (2020) 的综述讨论了 5-FU 的合成方法,包括放射性和稳定同位素的掺入,用于研究其代谢和生物分布。这项研究强调了对氟化嘧啶如何影响核酸结构和功能的理解的进步,从而改善了癌症治疗 (Gmeiner, 2020).

在光电材料中的应用

嘧啶和喹唑啉衍生物也在光电材料的开发中找到了应用。Lipunova 等人 (2018) 的综述强调了将嘧啶片段掺入 π 扩展共轭体系以创建新材料的重要性。这些材料用于有机发光二极管 (OLED)、光子器件和太阳能电池组件,展示了嘧啶衍生物在材料科学中的多功能性 (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

环境降解和毒理学

对全氟烷基化学物质(包括嘧啶衍生物)的环境降解和毒性的研究因其持久性和潜在健康风险而受到关注。刘和梅希亚·阿文达尼奥 (2013) 等人的研究回顾了这些化合物的微生物降解,提供了对它们在环境中的归宿以及形成更具毒性的副产物的可能性的见解 (Liu & Mejia Avendaño, 2013).

作用机制

未来方向

The biological activities of pyrimidinamine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of these derivatives will be discovered in the future .

属性

IUPAC Name |

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F4N3/c12-7-2-1-5(3-6(7)11(15,16)17)19-9-8(14)4-18-10(13)20-9/h1-4H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOZKVHSYJQORQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC=C2F)Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

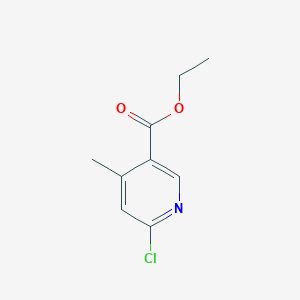

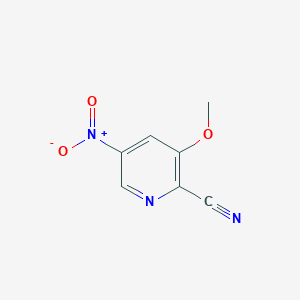

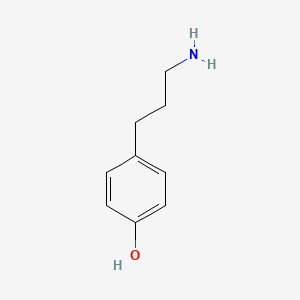

![5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B3145477.png)